(S,R,S)-AHPC-CO-PEG4-propargyl
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Overview
Description
(S,R,S)-AHPC-CO-PEG4-propargyl is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its chiral centers, which contribute to its specific stereochemistry and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-CO-PEG4-propargyl typically involves multiple steps, starting from commercially available precursors. The process includes the formation of the AHPC core, followed by the attachment of the PEG4 linker and the propargyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining the stringent quality control required for its applications.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-CO-PEG4-propargyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the propargyl group can be replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an epoxide, while reduction could result in an alcohol.
Scientific Research Applications
(S,R,S)-AHPC-CO-PEG4-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-CO-PEG4-propargyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction is often mediated by the stereochemistry of the compound, which ensures selective binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- (R,S,R)-AHPC-CO-PEG4-propargyl
- (S,S,S)-AHPC-CO-PEG4-propargyl
- (R,R,R)-AHPC-CO-PEG4-propargyl
Uniqueness
(S,R,S)-AHPC-CO-PEG4-propargyl is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its isomers. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C34H48N4O8S |
---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H48N4O8S/c1-6-12-43-14-16-45-18-19-46-17-15-44-13-11-29(40)37-31(34(3,4)5)33(42)38-22-27(39)20-28(38)32(41)35-21-25-7-9-26(10-8-25)30-24(2)36-23-47-30/h1,7-10,23,27-28,31,39H,11-22H2,2-5H3,(H,35,41)(H,37,40)/t27-,28+,31-/m1/s1 |
InChI Key |
FTLDORQHAGSPKF-CKIYMEHHSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCC#C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCC#C)O |
Origin of Product |
United States |
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